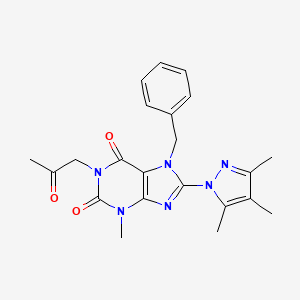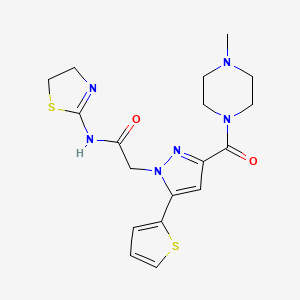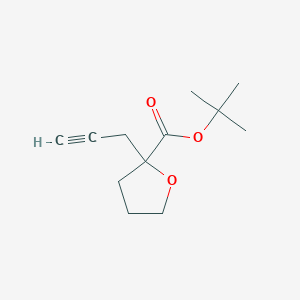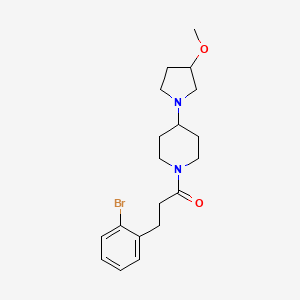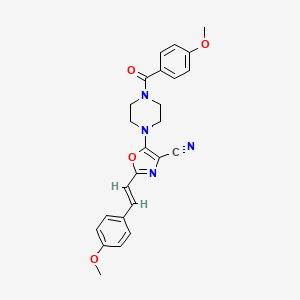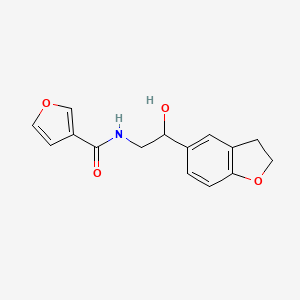
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related quinolinyl and tetrahydroquinolinyl derivatives involves multi-component reactions that lead to the formation of compounds with potential biological activities. For instance, the one-pot three-component synthesis method has been used to create novel compounds for evaluation as anticancer agents, showing moderate to high levels of activity against various cancer cell lines (Yilin Fang et al., 2016). This methodology highlights the versatility of quinoline derivatives in synthesizing compounds with potential therapeutic benefits.
Potential Biological Activities
Research has delved into the biological activities of compounds related to N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, investigating their effects as antimicrobial and anticancer agents. For example, novel quinazolinone-based derivatives have been synthesized and evaluated as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, displaying potent cytotoxic activity against human cancer cell lines (Y. Riadi et al., 2021). Additionally, compounds with the hexahydroquinoline core have been explored for their myorelaxant and potassium channel opening activities, indicating potential applications in smooth muscle relaxation (M. Gündüz et al., 2008).
Ethylene Polymerization
In the field of materials science, quinoline derivatives have been utilized in the synthesis of catalysts for ethylene polymerization. The study on 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides demonstrates the influence of the nitro group and impurities on catalytic activity, offering insights into the development of more efficient catalysts for polymer production (Liping Zhang et al., 2011).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-3-26-13-5-6-17-14-16(9-10-20(17)26)11-12-24-21(27)22(28)25-19-8-4-7-18(23)15(19)2/h4,7-10,14H,3,5-6,11-13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZOVNTTPERSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
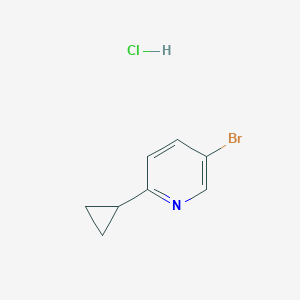
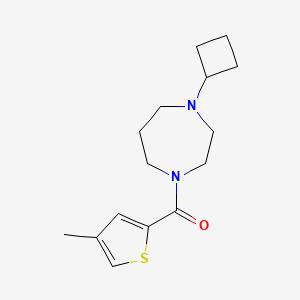
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)


